molecular formula C22H17N3O5 B11540952 N-(naphthalen-1-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-(naphthalen-1-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11540952
M. Wt: 403.4 g/mol
InChI Key: RQULSCORDFWFIS-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitro group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Moiety: This can be achieved by the condensation of phthalic anhydride with an appropriate amine under acidic conditions to form the isoindole core.

    Attachment of the Butanamide Chain: This step involves the reaction of the isoindole derivative with a butanoyl chloride in the presence of a base such as pyridine to form the butanamide linkage.

    Coupling with Naphthalene: The final step involves the coupling of the naphthalene ring to the butanamide chain, which can be achieved through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Compounds: From electrophilic halogenation reactions.

    Sulfonated Compounds: From sulfonation reactions.

Scientific Research Applications

Chemistry

In organic synthesis, N-(naphthalen-1-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The presence of the nitro group and isoindole moiety suggests potential bioactivity.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-4-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with an amino group instead of a nitro group.

    N-(naphthalen-1-yl)-4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-(naphthalen-1-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, providing a versatile platform for further functionalization and exploration of its properties.

This compound’s unique combination of structural elements makes it a valuable subject for research across multiple scientific disciplines.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

N-naphthalen-1-yl-4-(4-nitro-1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C22H17N3O5/c26-19(23-17-10-3-7-14-6-1-2-8-15(14)17)12-5-13-24-21(27)16-9-4-11-18(25(29)30)20(16)22(24)28/h1-4,6-11H,5,12-13H2,(H,23,26)

InChI Key

RQULSCORDFWFIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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